molecular formula C6H13ClN2O B2606078 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1955553-31-7

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2606078
CAS No.: 1955553-31-7
M. Wt: 164.63
InChI Key: PBUQCWVYVMDXKU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2-pyrrolidinone with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with similar applications in medicinal chemistry.

    Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.

    Prolinol: Another pyrrolidine derivative with significant biological activity.

Uniqueness

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride stands out due to its unique aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-2-1-5-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQCWVYVMDXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-31-7
Record name 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride
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